JTP-70902 Exhibits Lower Potency but Higher Selectivity in MEK1/2 Inhibition Compared to Clinical MEK Inhibitors
JTP-70902 inhibits MEK1 with an IC50 of 11 nM and MEK2 with an IC50 of 7.2 nM in a B-Raf-activated cascade assay, which is approximately 15- to 100-fold less potent than clinical MEK inhibitors like trametinib (IC50 0.7 nM for MEK1) [1] and selumetinib (IC50 14 nM for MEK1) . However, this lower potency is offset by a distinct selectivity profile; JTP-70902 did not inhibit c-Raf, B-Raf, or ERK1/2 at concentrations up to 10 µM and showed no activity against a panel of 23 Tyr kinases and 13 Ser/Thr kinases [2]. This unique combination of moderate potency and high kinase selectivity makes JTP-70902 a preferred tool for studying MEK-dependent pathways with minimal off-target effects.
| Evidence Dimension | MEK1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 11 nM (B-Raf/MEK1 cascade) |
| Comparator Or Baseline | Trametinib: 0.7 nM; Selumetinib: 14 nM |
| Quantified Difference | JTP-70902 is 15.7-fold less potent than trametinib and 1.27-fold less potent than selumetinib. |
| Conditions | Cell-free Raf-MEK-ERK cascade assay |
Why This Matters
For researchers investigating the MEK pathway, JTP-70902 offers a balance of sufficient on-target inhibition to achieve biological effects while minimizing the risk of confounding off-target activities, which is critical for mechanistic studies.
- [1] Yamaguchi, T., et al. (2007). Identification of JTP‐70902, a p15INK4b‐inductive compound, as a novel MEK1/2 inhibitor. Cancer Science, 98(11), 1809–1816. View Source
- [2] Yamaguchi, T., et al. (2007). Identification of JTP‐70902, a p15INK4b‐inductive compound, as a novel MEK1/2 inhibitor. Cancer Science, 98(11), 1809–1816. (Supplementary Table S1). View Source
